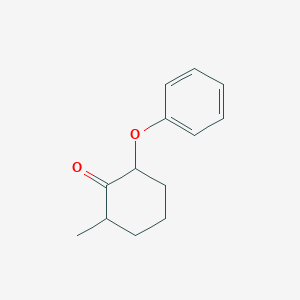

2-Methyl-6-phenoxycyclohexan-1-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61831-07-0 |

|---|---|

Molecular Formula |

C13H16O2 |

Molecular Weight |

204.26 g/mol |

IUPAC Name |

2-methyl-6-phenoxycyclohexan-1-one |

InChI |

InChI=1S/C13H16O2/c1-10-6-5-9-12(13(10)14)15-11-7-3-2-4-8-11/h2-4,7-8,10,12H,5-6,9H2,1H3 |

InChI Key |

XVLOBPQXMANMBV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 6 Phenoxycyclohexan 1 One and Analogues

Established Synthetic Pathways and Precursors

The foundational strategies for synthesizing this target molecule rely on the versatile chemistry of cyclohexanone (B45756) derivatives. These methods are characterized by their use of readily available starting materials and well-understood reaction mechanisms.

A primary route to 2-Methyl-6-phenoxycyclohexan-1-one involves the derivatization of a cyclohexanone scaffold. The synthesis can logically commence from either cyclohexanone or, more directly, from 2-methylcyclohexanone (B44802). The key transformation is the introduction of the phenoxy group at the C6 position.

One potential pathway is the α-halogenation of 2-methylcyclohexanone, followed by a nucleophilic substitution reaction with sodium phenoxide. This approach requires careful control to ensure selective halogenation at the desired C6 position and to manage potential side reactions, such as elimination.

Alternatively, a Michael addition reaction represents a powerful strategy. The reaction of phenol (B47542) with 2-methyl-2-cyclohexen-1-one, an α,β-unsaturated ketone, can yield the desired 1,4-adduct. This conjugate addition is a common method for forming carbon-oxygen bonds on a ketone scaffold.

The regioselective functionalization of an unsymmetrical ketone like 2-methylcyclohexanone is critically dependent on the controlled formation of either the kinetic or thermodynamic enolate. bham.ac.uk Enolates are powerful nucleophiles formed by the deprotonation of the α-carbon adjacent to the carbonyl group. masterorganicchemistry.com Their utility in forming C-C and C-X bonds is a cornerstone of organic synthesis. bham.ac.uk

For the synthesis of this compound, the enolate of 2-methylcyclohexanone must be formed and then reacted with a suitable electrophilic phenoxy source. The challenge lies in directing the deprotonation to the C6 position.

Kinetic Enolate: Formed by using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C). bham.ac.uk Deprotonation occurs at the less substituted and more sterically accessible α-carbon (C2), which is not the desired position for introducing the phenoxy group.

Thermodynamic Enolate: Formed under conditions that allow for equilibrium, such as using a weaker base (e.g., sodium ethoxide) at higher temperatures or allowing the reaction to stir for longer periods. bham.ac.uk This favors the formation of the more substituted, thermodynamically more stable enolate at the C6 position.

Once the desired C6 enolate is formed, it can be reacted with an electrophile to install the phenoxy group. A potential, though less common, electrophile could be a phenoxy-transfer reagent. A more standard approach involves the reaction of the enolate with an electrophilic halogen followed by substitution, or transition-metal-catalyzed α-arylation.

| Enolate Type | Base | Temperature | Solvent | Key Feature |

| Kinetic | Lithium Diisopropylamide (LDA) | -78 °C | THF | Forms faster at the less hindered C2-position. |

| Thermodynamic | Sodium Ethoxide (NaOEt) | Room Temp. or higher | Ethanol (EtOH) | Forms the more stable enolate at the C6-position. |

Beyond enolate chemistry, other classic reactions can be envisioned for the synthesis of precursors or the main scaffold itself.

Condensation Reactions: An aldol (B89426) condensation between a suitable precursor and benzaldehyde (B42025) could yield an intermediate like 2-methyl-6-(phenylmethylene)cyclohexan-1-one. chemicalbook.comnih.gov Subsequent modification of the exocyclic double bond, perhaps through oxidative cleavage and rearrangement or a conjugate addition of a hydroxyl group equivalent, could theoretically lead to the phenoxy substituent, although this is a more complex and less direct route.

Friedel-Crafts Acylation: While not directly applicable to the formation of the target molecule's core ring structure, Friedel-Crafts acylation is a fundamental reaction for synthesizing aromatic ketones that could serve as precursors. masterorganicchemistry.com For instance, it could be used to create substituted phenols, which could then be used as nucleophiles in the synthesis.

Advanced Synthetic Approaches

Modern synthetic chemistry offers tools to optimize the synthesis of complex molecules like this compound, focusing on efficiency, safety, and selectivity.

Continuous flow chemistry offers significant advantages over traditional batch processing for many reactions, including those potentially used to synthesize the target compound. nih.gov By pumping reagents through a network of tubes and reactors, flow systems allow for precise control over parameters like temperature, pressure, and reaction time. nih.gov

For the synthesis of this compound, a flow process could be designed for the regioselective formation of the thermodynamic enolate. The ability to rapidly heat and cool the reaction stream would allow for fine-tuning of the equilibrium, potentially leading to higher yields of the desired C6 enolate with reduced side products. nih.gov Subsequent reaction with an electrophile could be performed in a second module within the same continuous system. This approach can enhance safety, especially when using hazardous reagents, and facilitate easier scaling of the production. nih.gov

Achieving high selectivity is the principal challenge in this synthesis.

Regioselectivity: As discussed, the primary strategy for controlling regioselectivity is the choice between kinetic and thermodynamic enolate formation. bham.ac.uk For the desired C6 functionalization of 2-methylcyclohexanone, conditions favoring the thermodynamic enolate are essential.

Chemoselectivity: Enolates are ambident nucleophiles, meaning they can react at either the α-carbon or the oxygen atom. bham.ac.uk For the synthesis of the target compound, C-functionalization is required. According to Hard and Soft Acid-Base (HSAB) theory, the carbon terminus of the enolate is a "soft" nucleophile and will preferentially react with "soft" electrophiles. bham.ac.uk The oxygen terminus is a "hard" nucleophile, reacting with "hard" electrophiles. Therefore, choosing a suitable soft electrophilic source for the phenoxy group or a transition metal catalyst that favors C-O bond formation via reductive elimination would be a key strategy to ensure the correct chemoselectivity.

Advanced strategies might also involve the use of directing groups to shield one α-position while activating the other, or the application of organocatalysis to promote the desired bond formation in a highly selective manner.

Mechanistic Investigations of Formation Reactions

The formation of this compound is presumed to proceed via a catalytic cycle involving a palladium catalyst, a phenoxy source, and the ketone substrate. The elucidation of the precise reaction pathways and the characterization of transition states are crucial for optimizing reaction conditions and extending the methodology to the synthesis of various analogues.

Elucidation of Reaction Pathways and Transition States

While direct experimental or computational studies on the reaction pathway for this compound are not prominent in the literature, a plausible mechanism can be constructed based on extensive research into the palladium-catalyzed α-arylation of ketones. The generally accepted mechanism involves a catalytic cycle that begins with the formation of a palladium(0) active species.

The key steps in the proposed reaction pathway are:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide or a related electrophile bearing a phenoxy group (e.g., a phenoxy-substituted aryl halide) to form a Pd(II) intermediate.

Enolate Formation: In the presence of a base, the 2-methylcyclohexanone is deprotonated to form the corresponding enolate. The regioselectivity of this deprotonation is critical for the formation of the desired product.

Transmetalation or Direct Reaction with Enolate: The enolate then coordinates to the Pd(II) complex. In some variations of the α-arylation, a transmetalation step involving a different metal enolate (e.g., from tin or zinc) occurs.

Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the C-C bond between the α-carbon of the ketone and the phenoxy-bearing aryl group, yielding the this compound product and regenerating the Pd(0) catalyst.

Table 1: Proposed Key Intermediates in the Catalytic Cycle for the Synthesis of this compound

| Intermediate | Description | Key Features |

| Pd(0)Ln | Active Catalyst | A low-valent palladium species with supporting ligands (L). |

| [Ar-Pd(II)-X]Ln | Oxidative Addition Product | A palladium(II) complex formed from the reaction with the aryl halide (Ar-X). |

| Enolate of 2-Methylcyclohexanone | Nucleophile | The deprotonated form of the ketone, which attacks the palladium center. |

| [Ar-Pd(II)-Enolate]Ln | Reductive Elimination Precursor | The key intermediate from which the final product is formed. |

Catalytic Approaches in Synthesis

The choice of catalyst is paramount for the successful synthesis of α-aryl ketones. Catalytic systems for similar transformations typically consist of a palladium source and a specialized ligand.

Palladium Catalysts: Palladium(II) acetate (B1210297) (Pd(OAc)2) and palladium(II) chloride (PdCl2) are common palladium precursors that are reduced in situ to the active Pd(0) species. Pre-formed Pd(0) sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) can also be employed.

Ligands: The ligands are crucial for stabilizing the palladium catalyst, promoting the desired reactivity, and influencing the selectivity of the reaction. For the α-arylation of ketones, bulky electron-rich phosphine (B1218219) ligands have proven to be highly effective. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Table 2: Examples of Ligand Types Used in Palladium-Catalyzed α-Arylation of Ketones

| Ligand Class | Example Ligand | Key Characteristics |

| Biarylphosphines | Buchwald-type ligands (e.g., XPhos, SPhos) | Bulky and electron-rich, promoting high catalytic activity. |

| Josiphos-type ligands | Ferrocenyl-based diphosphine ligands | Often used in asymmetric catalysis to induce enantioselectivity. |

| Basic Phosphines | Tri-tert-butylphosphine (P(t-Bu)3) | Strong electron-donating ability, effective for challenging substrates. |

The development of new and improved catalytic systems continues to be an active area of research. For the synthesis of this compound and its analogues, the selection of an appropriate palladium precursor and a suitable ligand would be critical to achieving high yields and selectivity. The specific steric and electronic demands of the phenoxy substituent would likely influence the optimal catalyst choice.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methyl 6 Phenoxycyclohexan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules in solution. For 2-Methyl-6-phenoxycyclohexan-1-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to unambiguously assign the configuration and conformation of the molecule.

Detailed ¹H and ¹³C NMR Spectral Analysis for Configurational Assignment

The ¹H and ¹³C NMR spectra provide crucial information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their multiplicity (splitting pattern), and their relative proximity. The chemical shifts of the protons in the cyclohexanone (B45756) ring are influenced by the electron-withdrawing effect of the carbonyl group and the phenoxy substituent, as well as the anisotropic effects of the aromatic ring. The protons on the carbon bearing the phenoxy group (C6) and the methyl group (C2) would be of particular interest for determining the relative stereochemistry (cis or trans). The coupling constants (J-values) between adjacent protons would be instrumental in deducing their dihedral angles and thus the conformation of the cyclohexanone ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum would indicate the number of unique carbon atoms. The carbonyl carbon (C1) would appear at a characteristic downfield chemical shift (typically 200-220 ppm). The carbons of the phenoxy group would resonate in the aromatic region (around 110-160 ppm). The chemical shifts of the cyclohexanone ring carbons would provide further evidence for the stereochemical arrangement of the substituents. For instance, the steric compression between substituents can cause a shielding effect, leading to an upfield shift of the involved carbon atoms.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H2 | 2.5 - 2.8 | Multiplet | Influenced by the adjacent carbonyl and methyl group. |

| H6 | 4.5 - 4.8 | Multiplet | Deshielded by the adjacent oxygen and carbonyl group. |

| Cyclohexane (B81311) CH₂ | 1.5 - 2.4 | Multiplets | Complex overlapping signals. |

| Methyl CH₃ | 1.0 - 1.2 | Doublet | Coupled to H2. |

| Aromatic (ortho) | 6.9 - 7.1 | Multiplet | |

| Aromatic (meta) | 7.2 - 7.4 | Multiplet | |

| Aromatic (para) | 6.8 - 7.0 | Multiplet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (C=O) | 208 - 215 |

| C2 | 45 - 55 |

| C6 | 75 - 85 |

| Cyclohexane CH₂ | 20 - 40 |

| Methyl CH₃ | 15 - 20 |

| Aromatic (ipso) | 155 - 160 |

| Aromatic (ortho) | 115 - 120 |

| Aromatic (meta) | 128 - 132 |

| Aromatic (para) | 120 - 125 |

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

2D NMR experiments are essential for establishing connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Cross-peaks in the COSY spectrum would identify adjacent protons, helping to trace the connectivity within the cyclohexanone ring and confirm the assignment of the methyl group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are bonded. This is particularly powerful for determining stereochemistry. For instance, a NOESY correlation between the methyl protons and the H6 proton would indicate a cis relationship between the methyl and phenoxy groups. The absence of such a correlation would suggest a trans arrangement.

Investigation of the Perlin Effect in Analogous Cyclohexanones

The Perlin effect describes the observation that in six-membered rings, the one-bond carbon-hydrogen coupling constant (¹JCH) is typically larger for an equatorial proton than for an axial proton. This phenomenon arises from stereoelectronic effects, specifically hyperconjugation. In the context of this compound, measuring the ¹JCH values for the protons on the cyclohexanone ring could provide valuable information about their axial or equatorial orientation, thus helping to determine the preferred conformation of the ring. For example, a larger ¹JCH for one of the protons at C3 compared to the other would suggest the former is equatorial and the latter is axial.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically found in the region of 1715-1725 cm⁻¹. The exact position of this band can be sensitive to the conformation of the ring and the electronic effects of the substituents. The C-O-C stretching vibrations of the phenoxy group would appear in the region of 1250-1000 cm⁻¹. The spectrum would also show C-H stretching vibrations for the aromatic and aliphatic portions of the molecule (around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively), as well as various bending vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch is also observable in the Raman spectrum, although it is typically weaker than in the IR. The aromatic ring vibrations often give rise to strong and sharp bands in the Raman spectrum, which can be useful for confirming the presence of the phenoxy group.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C=O | Stretch | 1715 - 1725 (Strong) | 1715 - 1725 (Moderate) |

| C-O-C (ether) | Asymmetric Stretch | 1250 - 1200 (Strong) | Weak |

| C-O-C (ether) | Symmetric Stretch | 1070 - 1020 (Moderate) | Moderate |

| Aromatic C=C | Stretch | 1600 & 1475 (Moderate) | Strong |

| Aromatic C-H | Stretch | 3100 - 3000 (Weak) | Moderate |

| Aliphatic C-H | Stretch | 3000 - 2850 (Moderate) | Moderate |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

Precise Molecular Weight Determination: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion ([M]⁺˙). This allows for the calculation of the elemental formula, confirming the identity of the compound as C₁₃H₁₆O₂.

Fragmentation Pattern Analysis: In electron ionization (EI) mass spectrometry, the molecular ion can undergo fragmentation, leading to a characteristic pattern of fragment ions. The fragmentation of this compound would likely proceed through several key pathways:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. This could lead to the loss of a methyl radical (•CH₃) or a phenoxyalkyl radical.

McLafferty Rearrangement: If a gamma-hydrogen is available, a McLafferty rearrangement could occur, leading to the loss of a neutral alkene molecule.

Loss of the Phenoxy Group: Cleavage of the C-O bond of the ether linkage could result in the loss of a phenoxy radical (•OPh) or a phenoxy cation ([OPh]⁺). The formation of a stable phenoxy radical would make this a favorable pathway.

Cleavage of the Cyclohexanone Ring: The ring itself can undergo fragmentation, leading to a complex pattern of smaller ions.

Interactive Data Table: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 204 | [C₁₃H₁₆O₂]⁺˙ | Molecular Ion |

| 189 | [C₁₂H₁₃O₂]⁺ | Loss of •CH₃ |

| 111 | [C₆H₇O]⁺ | Cleavage of C-O bond and loss of phenoxy radical |

| 94 | [C₆H₆O]⁺˙ | Phenol (B47542) radical cation (from rearrangement) |

| 93 | [C₆H₅O]⁺ | Phenoxy cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Crystallography for Solid-State Structure Determination of Derivatives and Related Fragments

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While obtaining suitable crystals of this compound itself might be challenging, the preparation of crystalline derivatives can be a viable alternative. For instance, derivatization of the ketone functionality to form an oxime or a hydrazone can facilitate crystallization.

Should a suitable crystal be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This would unambiguously establish the relative stereochemistry of the methyl and phenoxy substituents and reveal the preferred conformation of the cyclohexanone ring in the solid state. This information would be invaluable for correlating with the solution-state conformational preferences determined by NMR spectroscopy. However, no specific X-ray crystallographic data for derivatives of this compound are currently reported in the public domain.

Stereochemical and Conformational Analysis of 2 Methyl 6 Phenoxycyclohexan 1 One

Conformational Equilibria in the Cyclohexanone (B45756) Ring System

The presence of a carbonyl group in the cyclohexane (B81311) ring flattens the chair conformation compared to cyclohexane itself, which can influence the conformational preferences of substituents.

Substituted cyclohexanes exist as an equilibrium of two chair conformations that interconvert via a process known as ring flipping. libretexts.orgyoutube.com For 2-Methyl-6-phenoxycyclohexan-1-one, two primary chair conformations are possible, differing in the axial or equatorial placement of the methyl and phenoxy groups.

In general, substituents prefer the equatorial position to minimize steric strain arising from 1,3-diaxial interactions. libretexts.org The bulkier the substituent, the stronger this preference. Therefore, the conformational equilibrium will favor the chair form where the larger group occupies an equatorial position. libretexts.org In the case of 1,2-disubstituted cyclohexanes, both chair conformations can have one axial and one equatorial substituent, leading to a more complex equilibrium. libretexts.org

The relative stability of the conformers is determined by the sum of all steric interactions. For a generic disubstituted cyclohexane, the conformation with both substituents equatorial is generally the most stable. When one is axial and the other is equatorial, the conformation with the bulkier group in the equatorial position is favored. libretexts.org

Interactive Table: Steric Strain in Monosubstituted Cyclohexanes

| Substituent | 1,3-Diaxial Strain (kJ/mol) |

| -CH3 | 7.6 libretexts.org |

| -OH | 4.0 |

| -F | 1.0 |

| -Cl | 2.3 |

| -Br | 2.1 |

| -CN | 0.8 |

| -C(CH3)3 | 22.8 |

This table illustrates the energy cost associated with placing different substituents in an axial position on a cyclohexane ring, highlighting the steric bulk's influence.

The phenoxy group, being an electronegative substituent, can exert significant stereoelectronic effects. One of the most important is the anomeric effect. wikipedia.org This effect describes the tendency of an electronegative substituent adjacent to a heteroatom in a ring to favor the axial position, contrary to what would be predicted by sterics alone. wikipedia.org This is often explained by a stabilizing hyperconjugation interaction between a lone pair on the endocyclic heteroatom and the antibonding σ* orbital of the C-X bond (where X is the electronegative substituent). rsc.org

In the context of 2-phenoxycyclohexanone, the oxygen of the phenoxy group can interact with the carbonyl group, influencing the conformational equilibrium. The presence of the carbonyl group modifies the puckering of the ring and can alter the strength of these stereoelectronic interactions. researchgate.net

For instance, in one chair conformation, the methyl group might be equatorial while the phenoxy group is axial. In the ring-flipped conformer, the methyl group would become axial and the phenoxy group equatorial. The relative energies of these two conformations will depend on the magnitude of the steric strain from the axial methyl group versus the stabilization from any anomeric effect involving the axial phenoxy group.

Investigation of Exo-Anomeric Effects in Cyclohexanone Derivatives

The exo-anomeric effect is an extension of the anomeric effect and refers to the conformational preference of a substituent attached to an exocyclic atom, which is itself bonded to the anomeric carbon. wikipedia.org It influences the rotation around the bond connecting the ring to the exocyclic group. uva.es For this compound, this would involve the rotation around the C6-O bond of the phenoxy group.

Diastereoselective and Enantioselective Synthesis Strategies

The synthesis of specific stereoisomers of this compound requires diastereoselective and enantioselective strategies.

Diastereoselective Synthesis: Diastereoselective synthesis aims to produce one diastereomer in preference to others. For substituted cyclohexanones, this can often be achieved through cascade reactions like the Michael-aldol reaction. beilstein-journals.org For example, a tandem Michael addition of an enolate to an α,β-unsaturated ketone can create multiple stereocenters with a degree of diastereoselectivity. beilstein-journals.org The reaction of a curcumin (B1669340) derivative with an arylidenemalonate in the presence of a phase transfer catalyst has been shown to produce highly substituted cyclohexanones with good to excellent diastereoselectivity. beilstein-journals.org

Enantioselective Synthesis: Enantioselective synthesis focuses on producing one enantiomer of a chiral molecule. This is often accomplished using chiral catalysts or auxiliaries. Asymmetric transfer hydrogenation of cyclohexenones using ruthenium catalysts is a known method to produce optically active cyclohexanone derivatives. mdpi.com Ring-closing metathesis of a suitably functionalized and optically active acyclic precursor is another powerful strategy for the enantioselective synthesis of substituted cyclohexenones. nih.gov

Configurational Stability and Epimerization Studies

The configurational stability of this compound refers to the stability of its stereocenters at C-2 and C-6. Epimerization is the process where the configuration at one stereocenter is inverted, leading to the formation of a diastereomer.

In cyclohexanone systems, epimerization can occur under basic or acidic conditions via the formation of an enol or enolate intermediate. Since both the C-2 methyl group and the C-6 phenoxy group are adjacent to the carbonyl, they are potentially susceptible to epimerization. The rate and equilibrium of this process would depend on the reaction conditions and the relative thermodynamic stabilities of the diastereomers.

Influence of Solvent and Temperature on Conformational Populations

The primary conformational equilibrium for this compound involves the interconversion between two chair forms. In one chair conformation, both the methyl and phenoxy groups can be in axial or equatorial positions. The relative stability of these conformers is dictated by a balance of steric and electronic effects.

Influence of Solvent:

The polarity of the solvent plays a pivotal role in determining the preferred conformation of this compound. This is primarily due to the differential solvation of the conformers, which have different dipole moments. The conformer with the larger dipole moment will be more stabilized in a polar solvent, thus shifting the equilibrium towards that conformer.

In non-polar solvents, intramolecular steric interactions are the dominant factor in determining conformational preference. The bulky phenoxy group and the methyl group will preferentially occupy equatorial positions to minimize 1,3-diaxial interactions, which are highly destabilizing. Therefore, the diequatorial conformer is expected to be the major species in non-polar media.

For this compound, the conformer with an axial phenoxy group might exhibit a significant dipole moment due to the orientation of the C-O-C bond of the phenoxy group relative to the carbonyl group. In highly polar solvents, the stabilization afforded by the solvent shell could potentially overcome some of the inherent steric strain of the axial orientation, leading to a measurable population of this conformer.

Illustrative Data on Solvent Effects on Conformational Equilibrium:

The following interactive table illustrates the hypothetical effect of solvent polarity on the conformational equilibrium of this compound at a constant temperature. The equilibrium constant (K) represents the ratio of the more polar conformer to the less polar conformer.

| Solvent | Dielectric Constant (ε) | % More Polar Conformer | % Less Polar Conformer | K |

| n-Hexane | 1.88 | 10 | 90 | 0.11 |

| Diethyl Ether | 4.34 | 25 | 75 | 0.33 |

| Dichloromethane | 8.93 | 40 | 60 | 0.67 |

| Acetone | 20.7 | 55 | 45 | 1.22 |

| Acetonitrile | 37.5 | 65 | 35 | 1.86 |

| Water | 80.1 | 80 | 20 | 4.00 |

Note: The data in this table is illustrative and intended to demonstrate the expected trend. Actual experimental values may vary.

Influence of Temperature:

Temperature has a direct impact on the conformational equilibrium by influencing the Gibbs free energy difference (ΔG) between the conformers. According to the relationship ΔG = -RTln(K), where R is the gas constant and T is the temperature in Kelvin, the equilibrium constant K is temperature-dependent.

At lower temperatures, the system will predominantly reside in the lowest energy conformation. As the temperature increases, the additional thermal energy allows the molecule to overcome the energy barrier for ring inversion more frequently. This leads to an increase in the population of the higher-energy conformer. Consequently, at higher temperatures, the ratio of the conformers will tend towards unity, meaning the populations of the different conformers will become more evenly distributed.

For this compound, it is expected that at low temperatures, the diequatorial conformer will be overwhelmingly favored to minimize steric interactions. As the temperature is raised, the population of the conformer with an axial substituent (either methyl or, more likely due to its size, the phenoxy group in a less stable conformation) will increase.

Illustrative Data on Temperature Effects on Conformational Equilibrium:

The following interactive table illustrates the hypothetical effect of temperature on the population of the higher-energy conformer in a given solvent.

| Temperature (°C) | Temperature (K) | % Higher-Energy Conformer | % Lower-Energy Conformer |

| -20 | 253.15 | 5 | 95 |

| 0 | 273.15 | 10 | 90 |

| 25 | 298.15 | 18 | 82 |

| 50 | 323.15 | 25 | 75 |

| 100 | 373.15 | 35 | 65 |

Note: The data in this table is illustrative and based on general principles of conformational analysis. The actual energy difference between the conformers will determine the precise temperature dependence.

Reactivity and Transformation Studies of 2 Methyl 6 Phenoxycyclohexan 1 One

Reactions of the Carbonyl Group (e.g., nucleophilic additions, enolization)

The ketone's carbonyl group is a primary site of reactivity. As with other ketones, it is electrophilic at the carbonyl carbon and can undergo nucleophilic addition reactions. youtube.com The presence of bulky substituents at both alpha positions (the methyl group at C2 and the phenoxy group at C6) sterically hinders the approach of nucleophiles to some extent, potentially slowing reaction rates compared to less substituted cyclohexanones.

Nucleophilic Addition: Strong nucleophiles, such as those found in Grignard reagents or organolithium compounds, attack the electrophilic carbonyl carbon. This is followed by protonation to yield a tertiary alcohol. Weaker nucleophiles typically require acid catalysis to enhance the electrophilicity of the carbonyl carbon through protonation of the carbonyl oxygen. youtube.com

Enolization: The carbonyl group facilitates the formation of enol or enolate intermediates. libretexts.org The presence of alpha-hydrogens on both the C2 and C6 carbons allows for the formation of two different enolates. The regioselectivity of enolate formation can be controlled by the reaction conditions. The use of a sterically hindered, strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate by removing the less hindered proton. Conversely, a smaller, weaker base at higher temperatures allows for equilibrium, leading to the more substituted, thermodynamically stable enolate. libretexts.org

Table 1: Predicted Enolate Formation under Different Conditions

| Condition | Base | Product Type | Major Enolate Formed |

| Kinetic Control | Lithium Diisopropylamide (LDA), -78°C | Less substituted | Deprotonation at C6 |

| Thermodynamic Control | Sodium Ethoxide (NaOEt), 25°C | More substituted | Deprotonation at C2 |

Reactivity of the Phenoxy Moiety (e.g., electrophilic aromatic substitution, cleavage reactions)

The phenoxy group behaves as a substituted benzene ring and is susceptible to electrophilic aromatic substitution (EAS). wikipedia.org The ether oxygen is an activating group, donating electron density to the aromatic ring and stabilizing the cationic intermediate formed during substitution. wikipedia.org

Electrophilic Aromatic Substitution: The phenoxy group directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com Therefore, reactions like nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to yield 2- and 4-substituted phenoxy derivatives. masterorganicchemistry.comyoutube.com Steric hindrance from the cyclohexanone (B45756) ring might influence the ratio of ortho to para products.

Cleavage Reactions: The ether linkage of the phenoxy group can be cleaved under harsh conditions, typically involving strong acids such as HBr or HI, or with strong Lewis acids. This would result in the formation of phenol (B47542) and a halogenated cyclohexanone derivative.

Transformations Involving the Cyclohexanone Ring

The positions alpha to the carbonyl group are activated for substitution reactions, proceeding through enol or enolate intermediates. wikipedia.orgmsu.edu The ability to selectively form either the kinetic or thermodynamic enolate allows for regiocontrolled alpha-functionalization. For instance, alkylation of the enolate with an alkyl halide is a common method for forming new carbon-carbon bonds at the alpha position. libretexts.org Halogenation at the alpha-position can also be achieved, typically under acidic or basic conditions. libretexts.orgwikipedia.org Under acidic conditions, the reaction proceeds through the enol and typically results in monohalogenation at the more substituted alpha-carbon. libretexts.org

The structure of 2-Methyl-6-phenoxycyclohexan-1-one could be a precursor for intramolecular reactions if an appropriate reactive partner is introduced. For example, if the phenoxy ring were substituted with a group containing an activated alkene, an intramolecular Michael addition could be envisioned where the cyclohexanone enolate acts as the nucleophile.

A related transformation is the Baylis-Hillman reaction, which involves the coupling of an activated alkene with an electrophile, typically an aldehyde, catalyzed by a nucleophile like a tertiary amine or phosphine (B1218219). nrochemistry.comorganic-chemistry.org While this is an intermolecular reaction, intramolecular variants are used to synthesize cyclic compounds. nrochemistry.com If the molecule were modified to contain both an activated alkene and an electrophilic center in appropriate positions, an intramolecular Baylis-Hillman type reaction could potentially lead to complex bicyclic structures. nrochemistry.comwikipedia.org

Reduction: The carbonyl group can be readily reduced to a hydroxyl group, forming 2-Methyl-6-phenoxycyclohexan-1-ol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reduction creates a new stereocenter at C1, leading to the formation of diastereomeric alcohols (cis and trans isomers relative to the existing substituents). The stereochemical outcome depends on the steric hindrance around the carbonyl group, which dictates the trajectory of the hydride nucleophile.

Oxidation: A common oxidation reaction for cyclic ketones is the Baeyer-Villiger oxidation, which involves treatment with a peroxy acid (e.g., m-CPBA) to form a lactone (a cyclic ester). In this reaction, a C-C bond adjacent to the carbonyl is cleaved, and an oxygen atom is inserted. The regioselectivity of insertion depends on the migratory aptitude of the adjacent carbon atoms. For unsymmetrical ketones, the oxygen is typically inserted on the more substituted side.

Regioselectivity and Stereoselectivity in Complex Transformations

Regioselectivity and stereoselectivity are critical considerations in the reactions of this compound due to its chirality and multiple reactive sites. masterorganicchemistry.comkhanacademy.org

Regioselectivity:

Enolate Formation: As discussed, kinetic versus thermodynamic conditions can selectively generate the enolate at either the C6 or C2 position, respectively. This directs subsequent alpha-alkylation or functionalization.

Electrophilic Aromatic Substitution: The phenoxy group directs substitution to the ortho and para positions of the aromatic ring.

Baeyer-Villiger Oxidation: The migratory aptitude of the C2 (tertiary) versus C6 (secondary) carbons would determine which C-C bond is cleaved, leading to one of two possible lactone products.

Stereoselectivity:

Nucleophilic Addition/Reduction: The approach of a nucleophile to the carbonyl carbon can occur from two different faces (axial or equatorial attack relative to the ring conformation), leading to diastereomeric alcohol products. The preferred direction of attack is often dictated by minimizing steric interactions with the existing substituents at C2 and C6. A reaction that favors the formation of one stereoisomer over another is considered stereoselective. masterorganicchemistry.com

Table 2: Summary of Potential Selective Transformations

| Reaction Type | Reagent/Condition | Potential Product | Key Selectivity Issue |

| α-Alkylation | 1. LDA, -78°C; 2. CH₃I | 2,6-Dimethyl-6-phenoxycyclohexan-1-one | Regioselectivity (Kinetic enolate) |

| Nitration | HNO₃, H₂SO₄ | 2-Methyl-6-(nitrophenoxy)cyclohexan-1-one | Regioselectivity (ortho vs. para) |

| Reduction | NaBH₄, MeOH | 2-Methyl-6-phenoxycyclohexan-1-ol | Stereoselectivity (Diastereomers) |

| Baeyer-Villiger Oxidation | m-CPBA | 7-Methyl-3-phenoxyoxepan-2-one | Regioselectivity (Oxygen insertion) |

Computational and Theoretical Investigations of 2 Methyl 6 Phenoxycyclohexan 1 One

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental tools for understanding the behavior of molecules at the atomic and electronic levels. These methods are used to predict molecular properties and reactivity.

Hartree-Fock (HF) Level Calculations for Electronic Structure and Stability

The Hartree-Fock method is a foundational ab initio quantum chemistry method used to approximate the electronic structure of a many-electron system. It treats each electron as moving in the average field of all other electrons, neglecting instantaneous electron-electron correlation. While providing a basic understanding of electronic structure and molecular stability, the HF method's accuracy can be limited for systems where electron correlation is significant.

Density Functional Theory (DFT) Applications for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. DFT calculates the electronic energy of a system based on its electron density rather than the complex many-electron wavefunction. This approach is extensively used for geometry optimization to find the most stable three-dimensional arrangement of atoms and for calculating the total energy of a molecule. Various functionals within DFT allow for the inclusion of electron correlation effects, often leading to more accurate results than HF calculations.

Selection and Validation of Basis Sets

The choice of a basis set is a critical aspect of any quantum chemical calculation. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility in describing the spatial distribution of electrons, generally leading to more accurate results at a higher computational cost. Common basis sets include the Pople-style (e.g., 6-31G*) and Dunning-style (e.g., cc-pVTZ) sets. The selection of an appropriate basis set depends on the specific properties being investigated and the computational resources available. Validation involves comparing calculated results with experimental data or results from higher-level calculations to ensure the chosen basis set is adequate for the system under study.

Prediction of Conformational Preferences and Energetic Landscapes

Computational methods are invaluable for exploring the conformational landscape of flexible molecules like substituted cyclohexanones. By systematically rotating bonds and calculating the energy of each resulting conformation, a potential energy surface can be mapped. This allows for the identification of low-energy conformers (stable structures) and the energy barriers between them. For a molecule like 2-Methyl-6-phenoxycyclohexan-1-one, this would involve determining the preferred orientations of the methyl and phenoxy groups relative to the cyclohexanone (B45756) ring.

Computational Elucidation of Reaction Mechanisms and Transition States

Theoretical calculations can provide detailed insights into how chemical reactions occur. By mapping the reaction pathway from reactants to products, researchers can identify transition states, which are the highest energy points along the reaction coordinate. The structure and energy of the transition state determine the activation energy and, consequently, the reaction rate. For this compound, this could involve studying its synthesis, degradation, or reactions with other chemical species.

Analysis of Electronic Structure and Bonding Properties

Analysis of the electronic structure provides a deeper understanding of a molecule's properties and reactivity. Techniques such as Natural Bond Orbital (NBO) analysis can be used to investigate charge distribution, orbital interactions, and the nature of chemical bonds (e.g., covalent vs. ionic character). Molecular orbital analysis helps to identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding chemical reactivity and electronic transitions.

Molecular Dynamics Simulations for Dynamic Conformational Behavior

The conformational landscape of this compound is primarily dictated by the puckering of the six-membered cyclohexanone ring and the orientation of its substituents. The presence of the exocyclic carbonyl group (C=O) reduces the puckering of the ring compared to cyclohexane (B81311), which in turn lowers the energy barrier for ring inversion between different chair and boat conformations. tandfonline.com This suggests that the interconversion between conformers of this compound would occur more rapidly than in the corresponding substituted cyclohexane.

The conformational preferences of substituents on a cyclohexanone ring are governed by a delicate balance of several factors, including steric and electronic interactions. For 2-substituted cyclohexanones, these include 1,3-diaxial repulsions, dipole-dipole interactions, and donor-acceptor electronic delocalizations. tandfonline.com

In the case of this compound, the methyl group at the 2-position and the phenoxy group at the 6-position can exist in either an axial or equatorial orientation. The relative stability of these conformers would be influenced by the "2-alkyl ketone effect," where eclipsing interactions between the alkyl group and the carbonyl oxygen in the equatorial position can increase the stability of the axial conformer. youtube.com

Theoretical studies on various 2-substituted cyclohexanones provide valuable data on the energy differences between axial and equatorial conformers, which can serve as a basis for understanding the conformational equilibrium of this compound.

| Substituent | Method | Energy Difference (kcal/mol) (Equatorial - Axial) | Solvent |

|---|---|---|---|

| 2-fluoro | Experimental | -0.45 | Vapour |

| 2-chloro | Experimental | -1.05 | Vapour |

| 2-bromo | Experimental | -1.50 | Vapour |

The phenoxy group at the 6-position introduces additional complexity. Its conformational preference would be influenced by its size and the potential for electronic interactions between the phenyl ring and the cyclohexanone ring. Conformational analysis of molecules containing phenoxy groups has shown that the orientation of the phenoxy group can significantly impact molecular properties and interactions. nih.gov Molecular dynamics simulations on similar, albeit more complex, systems have demonstrated the utility of this method in characterizing structural and dynamical features, including the influence of cyclic modifications on backbone rigidity. nih.gov

Furthermore, the dynamic behavior would also involve the rotation around the C-O bond connecting the phenoxy group to the cyclohexanone ring and the C-C bond connecting the methyl group. MD simulations would be able to map the potential energy surface associated with these rotations, identifying low-energy conformations and the barriers between them. The solvent environment is also expected to play a crucial role in the conformational equilibrium, as polar solvents can stabilize conformers with larger dipole moments. tandfonline.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.